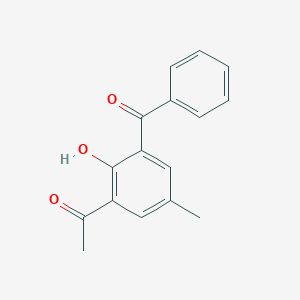
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- is an organic compound with the molecular formula C16H14O3 It is a derivative of acetophenone, featuring a benzoyl group, a hydroxyl group, and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-benzoyl-2-hydroxy-5-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-benzoyl-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(3-benzoyl-2-hydroxy-5-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzoyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
Ethanone, 1-(2-hydroxy-5-methylphenyl)-: Similar structure but lacks the benzoyl group.
Acetophenone derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- is unique due to the presence of both a benzoyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives.
特性
CAS番号 |
79877-07-9 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
1-(3-benzoyl-2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C16H14O3/c1-10-8-13(11(2)17)16(19)14(9-10)15(18)12-6-4-3-5-7-12/h3-9,19H,1-2H3 |
InChIキー |
DYKQOCSTRHWIBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





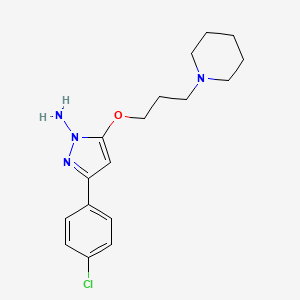
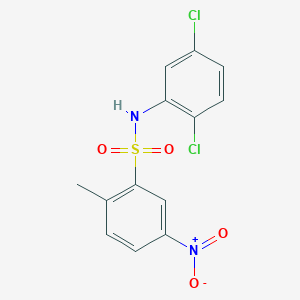
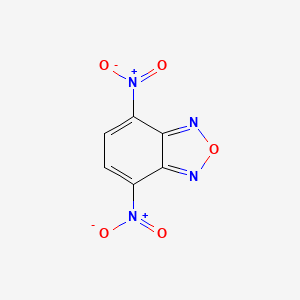
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
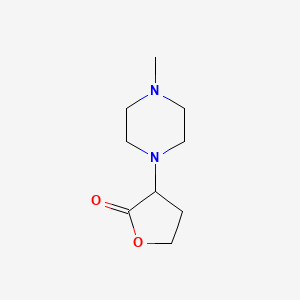
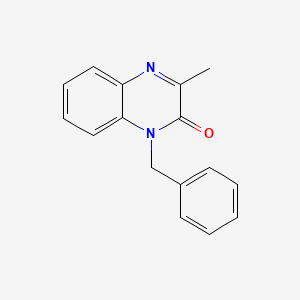
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
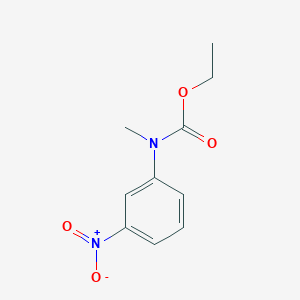
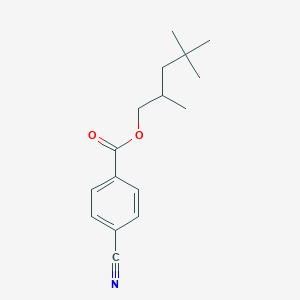
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
